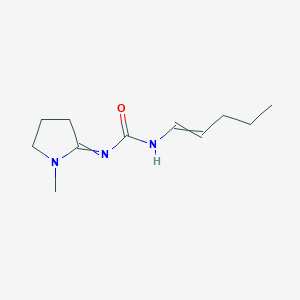
N-(1-Methylpyrrolidin-2-ylidene)-N'-pent-1-en-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methylpyrrolidin-2-ylidene)-N’-pent-1-en-1-ylurea is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpyrrolidin-2-ylidene)-N’-pent-1-en-1-ylurea can be achieved through a multi-step process. One common method involves the reaction of 1-methylpyrrolidin-2-one with pent-1-en-1-ylamine under specific conditions. The reaction typically requires the presence of a catalyst and may be carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methylpyrrolidin-2-ylidene)-N’-pent-1-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-Methylpyrrolidin-2-ylidene)-N’-pent-1-en-1-ylurea oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
N-(1-Methylpyrrolidin-2-ylidene)-N’-pent-1-en-1-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(1-Methylpyrrolidin-2-ylidene)-N’-pent-1-en-1-ylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Methylpyrrolidin-2-ylidene)-3H-indole: This compound also features a pyrrolidine ring and is used in similar applications.
1-Methyl-N-phenylpyrrolidin-2-imine: Another compound with a pyrrolidine ring, known for its biological activity.
Uniqueness
N-(1-Methylpyrrolidin-2-ylidene)-N’-pent-1-en-1-ylurea is unique due to its specific structure, which combines a pyrrolidine ring with a pent-1-en-1-ylurea moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
90120-34-6 |
|---|---|
Fórmula molecular |
C11H19N3O |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
1-(1-methylpyrrolidin-2-ylidene)-3-pent-1-enylurea |
InChI |
InChI=1S/C11H19N3O/c1-3-4-5-8-12-11(15)13-10-7-6-9-14(10)2/h5,8H,3-4,6-7,9H2,1-2H3,(H,12,15) |
Clave InChI |
VWYXVWRWZYDHEI-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CNC(=O)N=C1CCCN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


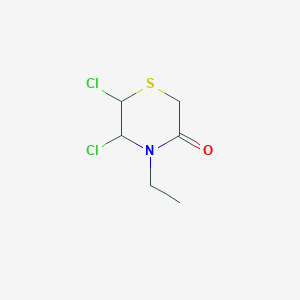

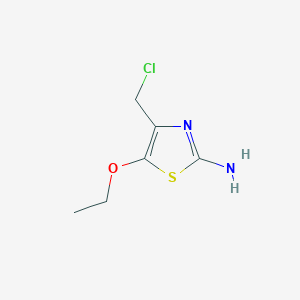
![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
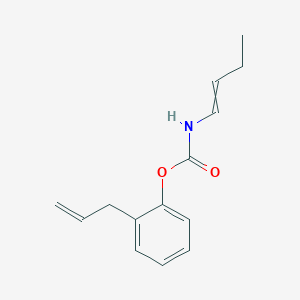
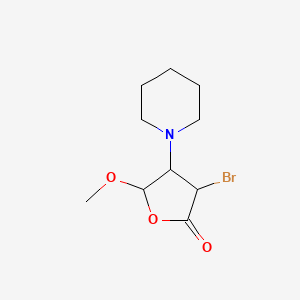
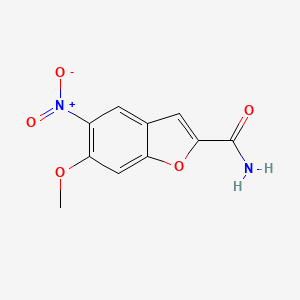
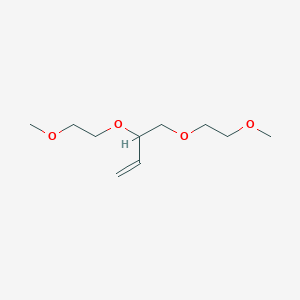
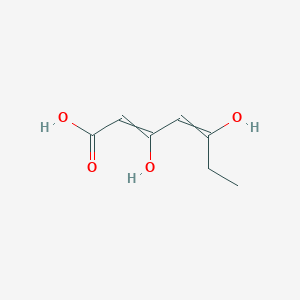
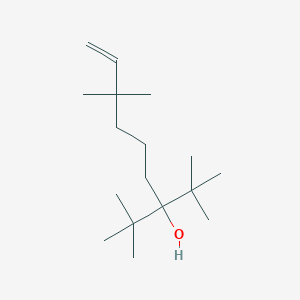
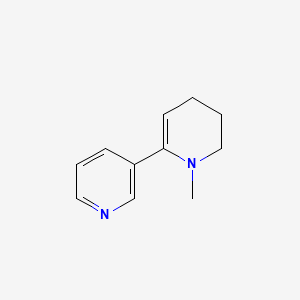
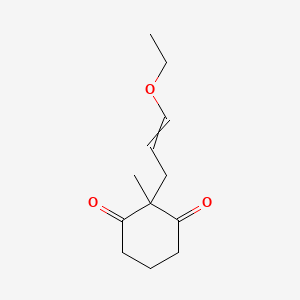
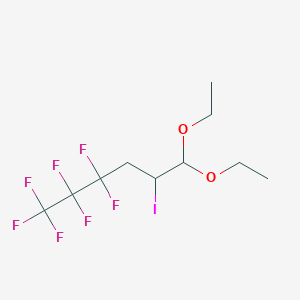
![N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea](/img/structure/B14391296.png)
